2-(Tritylamino)thiazole-4-carbaldehyde
Description
Thiazole-4-carbaldehyde derivatives are a class of heterocyclic compounds featuring a thiazole ring substituted with a formyl group at the 4-position and varying functional groups at the 2-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their reactivity and structural diversity enable applications in drug discovery, such as kinase inhibitors, antimicrobial agents, and building blocks for fused heterocycles .
Properties
CAS No. |
126533-39-9 |
|---|---|
Molecular Formula |
C23H18N2OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(tritylamino)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
InChI Key |
WFPRLGPTHSVAQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O |
Synonyms |
2-(tritylaMino)thiazole-4-carbaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis of Thiazole-4-Carbaldehyde Derivatives
The following table summarizes key structural, synthetic, and functional differences among three related compounds from the evidence:
Substituent-Specific Properties and Reactivity
- 2-(4-Aminophenyl)thiazole-4-carbaldehyde : The 4-aminophenyl group introduces electron-donating effects, enhancing nucleophilic substitution at the aldehyde group. This derivative is likely used in coupling reactions (e.g., hydrazone formation) for bioactive molecule synthesis.
- 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde : The dichlorophenyl substituent’s electron-withdrawing nature increases electrophilicity at the aldehyde, facilitating condensations (e.g., Knoevenagel reactions).
2-(Trifluoromethyl)thiazole-4-carbaldehyde :
The trifluoromethyl group imparts high electronegativity and metabolic stability, making this compound valuable in fluorinated drug candidates (e.g., kinase inhibitors). Its purity (95%) suggests suitability for precise synthetic applications.
Hypothetical Comparison with 2-(Tritylamino)thiazole-4-carbaldehyde
This would likely:
- Reduce reactivity at the aldehyde due to steric hindrance.
- Enhance solubility in non-polar solvents compared to halogenated analogs.
- Serve as a protective group for the amino moiety in multi-step syntheses, analogous to trityl applications in peptide chemistry.
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